molecular formula C6H5N3OS B11916644 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B11916644
M. Wt: 167.19 g/mol
InChI Key: QJVVOPXHWFEQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the desired thienopyrimidine core . Another approach includes the use of 2-aminothiophene-3-carbonitrile, which undergoes cyclization with formamide in the presence of a catalyst such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one stands out due to its unique fused ring system and the presence of an amino group, which enhances its reactivity and potential for derivatization. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable candidate for further research and development .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

7-amino-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10)

InChI Key

QJVVOPXHWFEQPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)N

Origin of Product

United States

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